4-Aminothiophene-2-sulfonamide

Descripción

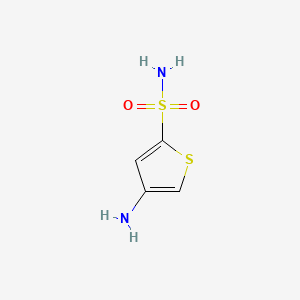

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-aminothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H,5H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYQZLNQRKFDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Aminothiophene 2 Sulfonamide and Its Derivatives

Established Synthetic Pathways to 4-Aminothiophenes

The synthesis of 4-aminothiophenes has been extensively studied, with several reliable methods being established over the years. These pathways often serve as the foundation for producing more complex derivatives, including 4-aminothiophene-2-sulfonamide.

Multi-Step Cyclization Approaches

Multi-step cyclization represents a traditional and versatile strategy for constructing the 4-aminothiophene core. These methods typically involve the sequential formation of bonds to build the heterocyclic ring. A common approach begins with the reaction of an active methylene (B1212753) nitrile with carbon disulfide in the presence of a base, followed by alkylation to form a ketene (B1206846) dithioacetal. researchgate.net This intermediate can then undergo further reactions, such as treatment with a secondary amine and subsequent cyclization, to yield the desired 4-aminothiophene. researchgate.net

Another example involves the cyclocondensation of a cyanoacetanilide intermediate with sulfanylacetic acid to form a thiazolidinone derivative, which can then be further manipulated to produce aminothiophene structures. heteroletters.org These multi-step sequences, while sometimes lengthy, offer a high degree of control over the substitution pattern of the final product.

Gewald Reaction Applications

The Gewald reaction is a powerful and widely utilized one-pot synthesis for producing polysubstituted 2-aminothiophenes. wikipedia.orgsemanticscholar.org This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoketone in the presence of elemental sulfur and a base, such as an amine. wikipedia.orgsemanticscholar.orgderpharmachemica.com The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and intramolecular cyclization. wikipedia.org

The versatility of the Gewald reaction allows for the synthesis of a wide array of 2-aminothiophene derivatives by varying the starting materials. semanticscholar.orgglobalresearchonline.net For instance, using different ketones can introduce various substituents at the 4 and 5-positions of the thiophene (B33073) ring. globalresearchonline.net This method is particularly valuable for creating libraries of compounds for biological screening. derpharmachemica.com The resulting 2-aminothiophene can then be further functionalized, for example, by introducing a sulfonamide group. globalresearchonline.net

| Carbonyl Compound | Activated Nitrile | Base | Solvent | Product |

| Cyclohexanone | Ethyl cyanoacetate | Diethylamine | Ethanol (B145695) | 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzothiophene globalresearchonline.net |

| Acetone | Malononitrile | Morpholine (B109124) | Ethanol | 2-amino-3-cyano-4,5-dimethylthiophene |

| Ketone/Aldehyde | α-Cyanoester | Amine | Not Specified | Polysubstituted 2-aminothiophene wikipedia.org |

Precursor-Based Synthesis Strategies

The synthesis of 4-aminothiophenes can also be achieved through the chemical transformation of pre-existing thiophene rings or other heterocyclic precursors. One such strategy involves the direct amination of a pre-functionalized thiophene. This can be accomplished through methods like nitration followed by reduction. For example, treating dimethyl thiophene-2,3-dicarboxylate with a nitrating agent and subsequently reducing the nitro group can yield dimethyl 4-aminothiophene-2,3-dicarboxylate.

Another precursor-based approach utilizes a versatile starting material, such as N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide, which can be cyclized with various halogenated reagents to produce a range of 4-aminothiophene derivatives. tandfonline.comsemanticscholar.org For instance, reaction with chloroacetone, ethyl bromoacetate, or chloroacetonitrile (B46850) yields different substituents at the 5-position of the thiophene ring. tandfonline.comsemanticscholar.org This method provides a straightforward route to functionalized 4-aminothiophenes that can be used in subsequent synthetic steps. tandfonline.comsemanticscholar.org

Novel and Optimized Synthetic Routes

As the demand for structurally diverse and complex thiophene derivatives grows, so does the need for more efficient and environmentally friendly synthetic methods. Researchers are continuously developing novel and optimized routes to this compound and its analogues.

Catalyst-Mediated Transformations

Catalysis plays a crucial role in modern organic synthesis, offering pathways to new compounds with improved efficiency and selectivity. In the context of thiophene synthesis, various metal- and organocatalysts have been employed. For example, copper-catalyzed reactions have been used for the synthesis of polysubstituted 2-aminothiophenes. bohrium.com Rhodium catalysts can be used to generate a thiavinyl carbene for cycloaddition reactions leading to thiophenes. bohrium.com

A notable example of a catalyst-mediated transformation is the synthesis of α-aminophosphonates of 2-aminothiophene using a silica-supported ZnCl2 catalyst under solvent-free conditions. derpharmachemica.com This approach, based on the Kabachnik-Fields reaction, provides a green and expeditious route to novel thiophene derivatives. derpharmachemica.com

| Catalyst | Reaction Type | Starting Materials | Product | Reference |

| Silica-supported ZnCl2 | Kabachnik-Fields reaction | 2-aminothiophene, aldehyde, phosphite | α-aminophosphonate of 2-aminothiophene | derpharmachemica.com |

| Copper | Addition/oxidative cyclization | Not Specified | Polysubstituted 2-aminothiophenes | bohrium.com |

| Rhodium | [3+2] cycloaddition | 1,2,3-Thiadiazole | Thiophenes | bohrium.com |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of greener solvents, catalysts, and energy sources. For the Gewald reaction, microwave irradiation has been shown to significantly reduce reaction times. rsc.org

The use of alternative reaction media is another key aspect of green chemistry. Deep eutectic solvents and ionic liquids have been explored as environmentally benign alternatives to traditional organic solvents for thiophene synthesis. rsc.orgmdpi.com Furthermore, water is being utilized as a solvent for some multicomponent reactions to synthesize thiophene derivatives, offering an inexpensive and safe option. tandfonline.comarkat-usa.org For instance, a four-component Gewald reaction can be efficiently carried out in water with triethylamine (B128534) as an organocatalyst. arkat-usa.org

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various sulfonamide and thiophene derivatives.

Microwave irradiation can significantly reduce reaction times in the synthesis of 5-substituted 2-aminothiophenes via the Gewald reaction. organic-chemistry.org For instance, a microwave-assisted Gewald reaction involving arylacetaldehydes, activated nitriles, sulfur, and morpholine in ethanol can be completed in just 20 minutes at 70°C, a substantial improvement over the 4 hours required with classical heating. organic-chemistry.org This method also offers high yields and purities, with many products crystallizing directly from the reaction mixture. organic-chemistry.org

Similarly, the synthesis of sulfonamides directly from sulfonic acids or their sodium salts can be efficiently achieved using microwave irradiation. organic-chemistry.org This process often involves the use of an activating agent like 2,4,6-trichloro- nih.govvulcanchem.comnih.gov-triazine (TCT) and is performed in two microwave-assisted steps, which avoids the need to isolate the intermediate sulfonyl chlorides. organic-chemistry.orgekb.eg Studies have shown that this method is compatible with a wide range of functional groups and provides high-purity sulfonamides in excellent yields. organic-chemistry.org For example, the reaction of p-toluenesulfonic acid with an amine under microwave irradiation at 80°C for 20 minutes, followed by a second step at 50°C for 10 minutes, can produce the corresponding sulfonamide in up to 95% yield. organic-chemistry.orgekb.eg

In the context of more complex thiophene sulfonamides, microwave-assisted nucleophilic aromatic substitution (SNAr) reactions have proven effective. nih.govnih.gov For the synthesis of a heteroaryl ether core of a specific thiophene sulfonamide, microwave irradiation in the presence of cesium carbonate in dimethylformamide (DMF) or tripotassium phosphate (B84403) in N-methyl-2-pyrrolidone (NMP) resulted in a 94% yield. nih.govnih.gov

The following table summarizes the enhanced reaction conditions achieved through microwave assistance for related compounds.

| Reaction Type | Reactants | Catalyst/Base | Solvent | Time (Microwave) | Yield (Microwave) | Time (Conventional) |

| Gewald Reaction | Arylacetaldehyde, Activated Nitrile, Sulfur | Morpholine | Ethanol | 20 min | High | 4 hours |

| Sulfonamide Synthesis | Sulfonic Acid, Amine | TCT, Triethylamine, NaOH | Acetone | 30 min | ~95% | >6 hours |

| SNAr Reaction | Dichlorothiophene Sulfonamide, Phenol | Cs2CO3 or K3PO4 | DMF or NMP | 40 min | 97% | Not specified |

Derivatization and Functionalization Strategies of the this compound Moiety

The this compound core is a versatile platform for creating a diverse library of compounds through various derivatization and functionalization reactions. vulcanchem.comtandfonline.com These modifications can be targeted at the amino group, the thiophene ring itself, or can involve the introduction of new sulfonamide functionalities or the formation of fused heterocyclic systems.

The amino group at the 4-position of the thiophene ring is a primary site for nucleophilic reactions, allowing for a wide range of modifications. nih.govsemanticscholar.org

One common strategy is the formation of amides or ureas. For instance, the amino group can be acylated to introduce various substituents. ekb.eg Another approach involves reacting the aminothiophene with isothiocyanates to form thiourea (B124793) derivatives, which can then be cyclized to create more complex heterocyclic systems. tandfonline.comsemanticscholar.org

The amino group can also participate in condensation reactions. For example, reaction with an enaminone can lead to the formation of polyfunctionalized heteroaromatic systems. researchgate.net Additionally, the amino group can be a key component in multicomponent reactions, such as the Kabachnik-Fields reaction, to synthesize α-aminophosphonates. derpharmachemica.com

The table below illustrates some common derivatization reactions at the amino group of related aminothiophenes.

| Reaction Type | Reagent | Product Type |

| Acylation | Acyl Chloride/Anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Reaction with Isothiocyanate | Phenyl isothiocyanate | Thiourea |

| Condensation | Enaminone | Polyfunctionalized heterocycles |

| Kabachnik-Fields Reaction | Aldehyde, Phosphite | α-Aminophosphonate |

The thiophene ring is susceptible to electrophilic aromatic substitution, with the 2- and 5-positions being the most reactive. nih.govchemicalbook.com However, the reactivity can be influenced by the existing substituents. The electron-donating amino group at the 4-position and the electron-withdrawing sulfonamide group at the 2-position will direct incoming electrophiles.

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. chemicalbook.com Friedel-Crafts acylation can also be performed, often under mild conditions. chemicalbook.com

In addition to electrophilic substitution, nucleophilic substitution reactions can occur, particularly if a suitable leaving group is present on the ring. For example, a chloro-substituted thiophene can undergo nucleophilic aromatic substitution (SNAr) to introduce new functionalities. nih.gov

The following table provides examples of substitution reactions on the thiophene ring of related compounds.

| Reaction Type | Reagent(s) | Position of Substitution | Product Type |

| Halogenation | N-Bromosuccinimide | 5-position | Bromo-substituted thiophene |

| Nitration | Nitric acid/Acetic anhydride | 5-position | Nitro-substituted thiophene |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | 5-position | Acyl-substituted thiophene |

| Nucleophilic Aromatic Substitution | Phenol, Base | Varies (depends on leaving group) | Aryloxy-substituted thiophene |

The synthesis of novel sulfonamides often involves the reaction of a primary or secondary amine with a sulfonyl chloride. ekb.egwikipedia.org In the context of this compound, this can involve either modifying the existing sulfonamide group or introducing an additional sulfonamide moiety.

One approach is to start with a precursor that does not yet contain the sulfonamide group and then introduce it at a later stage of the synthesis. For example, a 2-aminothiophene derivative can be reacted with a sulfonyl chloride to form a sulfonamide. globalresearchonline.net

Alternatively, new sulfonamide derivatives can be synthesized from a precursor that already contains a sulfonamide group. For instance, a sulfonamide with a reactive site, such as an acetyl group, can be used as a starting material for further reactions to build more complex molecules. researchgate.net

The table below outlines general methods for the introduction of sulfonamide functionalities.

| Starting Material | Reagent | Base | Product |

| Primary/Secondary Amine | Sulfonyl Chloride | Pyridine (B92270) or Triethylamine | Sulfonamide |

| Sulfonic Acid | Amine, TCT | Triethylamine, NaOH | Sulfonamide |

| 2-Aminothiophene | Phenylsulfonyl Chloride | Dimethyl piperazine | N-phenylsulfonamido-thiophene |

4-Aminothiophene derivatives are excellent precursors for the synthesis of fused heterocyclic systems, particularly thienopyrimidines. nih.govencyclopedia.pub These bicyclic structures are of significant interest in medicinal chemistry. tandfonline.com

A common method for constructing the pyrimidine (B1678525) ring onto the thiophene core involves reacting a 2-aminothiophene that also contains a nitrile or ester group at the 3-position with a suitable one-carbon synthon. nih.govencyclopedia.pub For example, reacting a 3-cyano-4-aminothiophene derivative with formic acid can lead to the formation of a thieno[2,3-d]pyrimidin-4-one. encyclopedia.pub

Another versatile approach is the reaction of an aminothiophene with urea (B33335) or thiourea, which upon heating, cyclizes to form thienopyrimidinone or thioxothienopyrimidinone derivatives. nih.govtsijournals.com Similarly, reaction with isothiocyanates followed by cyclization is a widely used method. tandfonline.comsemanticscholar.org For instance, treatment of a 4-aminothiophene derivative with phenyl isothiocyanate can yield a thieno[3,2-d]pyrimidine (B1254671). tandfonline.comsemanticscholar.org

The following table summarizes key reactions for the formation of thienopyrimidine systems from aminothiophene precursors.

| Aminothiophene Precursor | Reagent | Conditions | Fused System Formed |

| 3-Cyano-4-aminothiophene | Formamide | Reflux | Thieno[2,3-d]pyrimidine |

| 2-Amino-3-ethoxycarbonylthiophene | Urea | Heat | Thieno[2,3-d]pyrimidin-4-one |

| 4-Aminothiophene | Phenyl isothiocyanate | Reflux in pyridine | Thieno[3,2-d]pyrimidine |

| 2-Amino-3-cyanothiophene | Formic Acid | Heat | Thieno[2,3-d]pyrimidin-4-one |

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Techniques (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For sulfonamide derivatives, characteristic vibrations of the –SO2NH– group are key identifiers. The most prominent of these are the asymmetric and symmetric stretching vibrations of the SO2 group, which typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration of the S–N bond also provides a characteristic band. rsc.org

Additionally, the spectrum of 4-Aminothiophene-2-sulfonamide would be expected to show distinct peaks corresponding to the N-H stretching vibrations of the primary amine (NH2) group. In related aminothiophene structures, these bands are clearly observed. semanticscholar.org The vibrations associated with the C-H and C=C bonds of the thiophene (B33073) ring also contribute to the unique IR fingerprint of the molecule.

Table 1: Characteristic FTIR Spectral Data for this compound and Related Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Amine) | ~3400-3200 | semanticscholar.org |

| C-H Stretch (Aromatic) | ~3100-3000 | derpharmachemica.com |

| Asymmetric SO₂ Stretch | 1320–1310 | rsc.org |

| Symmetric SO₂ Stretch | 1155–1143 | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the protons on the thiophene ring, the amino group (-NH₂), and the sulfonamide group (-SO₂NH₂). In studies of analogous sulfonamides, the proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet in the downfield region of 8.78–10.15 ppm. rsc.org The protons of the primary amine group are expected to produce a singlet around 5.92–5.97 ppm. rsc.org The aromatic protons attached to the thiophene ring would resonate in the region between 6.51 and 7.70 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. For this compound, signals corresponding to the four carbon atoms of the thiophene ring would be observed in the aromatic region, typically between 111 and 160 ppm. rsc.org The specific chemical shifts of these carbons are influenced by the electronic effects of the amino and sulfonamide substituents.

Table 2: Expected ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| -SO₂NH₂ | 8.78 - 10.15 | Singlet | rsc.org |

| Thiophene-H | 6.51 - 7.70 | Doublets | rsc.org |

Table 3: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Reference |

|---|

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. For this compound (C₄H₆N₂O₂S₂), the expected monoisotopic mass is approximately 178.2 g/mol . biosynth.com In mass spectra, this would be observed as the molecular ion peak (M⁺) or, more commonly in modern electrospray ionization (ESI) techniques, as the protonated molecule [M+H]⁺ at m/z 179. derpharmachemica.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. acs.org This technique can confirm that the measured mass corresponds to the chemical formula C₄H₆N₂O₂S₂, distinguishing it from other potential compounds with the same nominal mass.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₆N₂O₂S₂ | biosynth.com |

| Molecular Weight | 178.2 g/mol | biosynth.com |

X-ray Crystallography for Structural Elucidation

Studies on such analogs reveal detailed structural features:

Crystal System and Space Group: Analogous compounds have been found to crystallize in systems like the Orthorhombic P2₁2₁2₁ space group.

Hydrogen Bonding: The technique clearly identifies intermolecular hydrogen bonds, such as those involving the amino and sulfonamide groups (e.g., N–H⋯O and N–H⋯N), which dictate how the molecules pack together in the crystal lattice. ekb.eg

This method provides unequivocal structural proof, complementing the data obtained from spectroscopic techniques. dergipark.org.tr

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. tandfonline.com The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₄H₆N₂O₂S₂) to verify the compound's purity and empirical formula. derpharmachemica.com This analysis is a standard procedure in the characterization of newly synthesized compounds. semanticscholar.orgtandfonline.com

Table 5: Theoretical Elemental Composition of this compound (C₄H₆N₂O₂S₂)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 48.044 | 26.96 |

| Hydrogen | H | 1.008 | 6.048 | 3.39 |

| Nitrogen | N | 14.007 | 28.014 | 15.72 |

| Oxygen | O | 15.999 | 31.998 | 17.96 |

Chemical Reactivity and Transformation Studies of 4 Aminothiophene 2 Sulfonamide

Reaction Mechanisms and Pathways

The reactivity of 4-Aminothiophene-2-sulfonamide is characterized by several key mechanistic pathways. The amino group, being an electron-donating group, activates the thiophene (B33073) ring towards electrophilic substitution. Conversely, the sulfonamide group is electron-withdrawing, which deactivates the ring. The interplay of these electronic effects directs the regioselectivity of incoming electrophiles.

The presence of both an amino and a sulfonamide group allows for a range of reactions. The amino group can act as a nucleophile, while the sulfonamide group can participate in reactions typical of its class. For instance, in the synthesis of thienopyrimidine derivatives, the reaction mechanism often starts with the acidic thiol function (-SH) of a precursor replacing a halogen, followed by an intramolecular cyclization where a methylene (B1212753) group adds to a nitrile function. tandfonline.comsemanticscholar.org

Nucleophilic Substitution Reactions

The amino group of this compound is a primary site for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of substituents, leading to the synthesis of diverse derivatives. A nucleophilic substitution reaction involves an electron-rich species (the nucleophile) attacking an electron-deficient center in another molecule. encyclopedia.pub

In the context of similar sulfonamide-containing compounds, nucleophilic substitution has been observed. For example, the reaction of thieno[3,2-e] tandfonline.comresearchgate.nettriazolo[4,3-c]pyrimidine-3(2H)-thione with methyl iodide, followed by reaction with hydrazine, results in the substitution of the thiomethyl group. researchgate.net This highlights the potential for the amino group on the thiophene ring of this compound to undergo similar transformations.

Furthermore, studies on the oxidation of sulfonamide antibiotics have shown that an intramolecular aromatic nucleophilic substitution can occur. lib4ri.ch This proceeds via the formation of an aniline (B41778) radical cation, where a nucleophilic attack occurs at the para position of the oxidized aniline ring. lib4ri.ch

Cyclization Reactions and Annulation Processes

This compound and its derivatives are valuable precursors in cyclization and annulation reactions to form fused heterocyclic systems, particularly thienopyrimidines. tandfonline.comsemanticscholar.org These reactions are significant as they lead to the formation of bicyclic and polycyclic structures which are often of medicinal interest. nih.goveurjchem.com

The general strategy for synthesizing thienopyrimidines from aminothiophenes involves reacting the aminothiophene with a suitable cyclizing agent. For example, 4-aminothiophene derivatives can be cyclized with phenyl isothiocyanate in boiling pyridine (B92270) to yield thieno[3,2-d]pyrimidine (B1254671) systems. tandfonline.comsemanticscholar.org The reaction mechanism typically involves the initial reaction at the amino group, followed by an intramolecular cyclization.

Annulation, the formation of a new ring onto an existing one, is another key transformation. researchgate.netrsc.org For instance, the synthesis of thieno[3,2-e] tandfonline.comresearchgate.nettriazolo[1,5-c]pyrimidin-5(6H)-ones has been achieved through the condensation of 4-hydrazinothieno[2,3-d]pyrimidin-2(1H)-one with orthoesters or through oxidative cyclization. researchgate.net

Table 1: Examples of Cyclization and Annulation Reactions

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)-acrylamide | Chloroacetone | 5-acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide | Cyclization | tandfonline.comsemanticscholar.org |

| 5-acetyl-4-aminothiophene derivative | Phenyl isothiocyanate | 4-methyl-thieno[3,2-d]pyrimidine | Cyclization | tandfonline.comsemanticscholar.org |

Electrophilic Aromatic Substitution on the Thiophene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds, where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. dalalinstitute.comminia.edu.eg The thiophene ring in this compound is susceptible to EAS, with the regioselectivity being influenced by the existing substituents.

The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of the thiophene ring in this compound, this would correspond to the C3 and C5 positions. Conversely, the sulfonamide group is a deactivating group and a meta-director. The outcome of an EAS reaction on this molecule will therefore depend on the balance of these electronic effects and the reaction conditions.

Common EAS reactions include nitration and sulfonation. masterorganicchemistry.com Nitration involves the introduction of a nitro group (–NO2) using nitric acid and a sulfuric acid catalyst, while sulfonation introduces a sulfonic acid group (–SO3H) using fuming sulfuric acid. minia.edu.eg The reversibility of sulfonation can be utilized to block a specific position on an aromatic ring during synthesis. minia.edu.eg While specific studies on the electrophilic aromatic substitution of this compound are not detailed in the provided context, the general principles of EAS on substituted aromatic rings would apply. pdx.edu

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. stmjournals.com It has been widely applied to study thiophene (B33073) sulfonamide derivatives, offering a balance between accuracy and computational cost. mdpi.com

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. These calculations provide data on bond lengths, bond angles, and dihedral angles. For thiophene sulfonamide derivatives, DFT studies have revealed that the calculated bond lengths and angles generally align well with experimental data obtained from X-ray crystallography, with minor deviations. tandfonline.com

Studies on related thiophene sulfonamide derivatives using the B3LYP/6-311G(d,p) level of theory have provided specific geometric parameters. For instance, the intramolecular distances of S=O and S-NH2 in the sulfonamide group are typically calculated to be around 1.45 Å to 1.46 Å and 1.67 Å to 1.68 Å, respectively. mdpi.com The bond lengths of S1–C2 and C5–S1 within the thiophene ring are found to be in the range of 1.73 Å to 1.75 Å. mdpi.com Bond angles such as S1–C2–C3 and C4–C5–S1 are calculated to be between 110.84° and 112.45°. mdpi.com In some cases, doping the core structure with halogens can lead to an increase in interatomic distances and valence angles due to charge shifting. d-nb.info

Table 1: Selected Optimized Geometrical Parameters of Thiophene Sulfonamide Derivatives This table is representative of typical values found in DFT studies of related compounds and may not reflect the exact values for 4-Aminothiophene-2-sulfonamide.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| S=O | 1.45 - 1.46 | - |

| S-NH₂ | 1.67 - 1.68 | - |

| S₁-C₂ | 1.73 - 1.75 | - |

| C₅-S₁ | 1.73 - 1.75 | - |

| - | - | S₁-C₂-C₃: 110.84 - 112.44 |

| - | - | C₄-C₅-S₁: 110.63 - 112.45 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. nih.gov

For derivatives of 4-aminothiophene, DFT calculations have shown that these compounds possess low HOMO and LUMO energies. tandfonline.comresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and easier intramolecular charge transfer, which can influence the molecule's biological activity. semanticscholar.org In a series of synthesized 4-aminothiophene derivatives, the HOMO-LUMO energy gaps were found to be higher in the parent thiophene compounds compared to their fused thienopyrimidine counterparts. tandfonline.com The distribution of HOMO and LUMO densities across the molecule can also be visualized, indicating the regions most likely to be involved in electron donation and acceptance. semanticscholar.org

Table 2: Representative Frontier Molecular Orbital Energies of 4-Aminothiophene Derivatives This table presents a conceptual representation of FMO data for related compounds.

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene Derivative A | -5.8 | -1.2 | 4.6 |

| Thiophene Derivative B | -6.1 | -1.5 | 4.6 |

| Thienopyrimidine Derivative C | -6.2 | -2.2 | 4.0 |

| Thienopyrimidine Derivative D | -5.9 | -2.0 | 3.9 |

DFT calculations provide a detailed picture of the electronic structure and energetic properties of molecules. This includes the distribution of electronic charge, dipole moments, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the electron density around the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. researchgate.netsemanticscholar.org

Studies on related sulfonamides have shown that the negative potential is often located around electronegative atoms like oxygen and nitrogen. semanticscholar.org The energetic behavior, including the sum of electronic and thermal free energies, can also be investigated to understand the stability of the molecule. researchgate.net Furthermore, doping a parent molecule, such as with halogens, has been shown to significantly alter its electronic properties, leading to materials with semiconductor characteristics. d-nb.info

Frontier Molecular Orbital (FMO) Analysis

Molecular Docking Studies of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). scirp.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target. nih.gov

Molecular docking studies on derivatives of 4-aminothiophene have been performed to predict their binding affinities with various biological targets, such as enzymes. tandfonline.comresearchgate.net The binding affinity is often expressed as a binding energy or a docking score, with lower (more negative) values indicating a stronger and more favorable interaction. scirp.org

For example, in a study of novel 2-thiouracil (B1096) sulfonamide derivatives, docking against the c-kit protein tyrosine kinase active site yielded fitness scores ranging from 65.13 to 69.55 kJ/mol. pharmacophorejournal.com In another study, the binding free energies of aminothiophene derivatives with the epidermal growth factor receptor (EGFR) were found to be in the range of -19.21 to -21.74 kcal/mol. researchgate.net These predictions help in identifying promising lead compounds for further experimental validation. It is important to note that while these studies provide valuable predictions, the actual binding affinities can be influenced by various factors in a biological system. sciepub.com

Table 3: Predicted Binding Affinities of Aminothiophene Derivatives with Biological Targets This table is a compilation of representative data from various studies on related compounds.

| Derivative Type | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Aminothiophene Derivative | Epidermal Growth Factor Receptor (EGFR) | -19.21 to -21.74 |

| Thienopyrimidine Derivative | Topoisomerase IIβ | - |

| 2-Thiouracil Sulfonamide | c-kit Tyrosine Kinase | -15.57 to -16.63 (converted from kJ/mol) |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues at the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the stability of the ligand-protein complex. chemrxiv.org

Docking studies of aminothiophene derivatives have revealed various types of interactions with their target proteins. tandfonline.comresearchgate.net For instance, analyses have shown the formation of hydrogen bonds between the sulfonamide group or other functional groups of the ligand and specific residues in the active site of the enzyme. chemrxiv.org The thiophene ring itself can participate in hydrophobic or pi-stacking interactions with aromatic amino acid residues. dovepress.com Understanding these molecular interactions is fundamental for structure-based drug design, as it allows for the rational modification of the ligand to enhance its binding affinity and selectivity. The Fragment Molecular Orbital (FMO) method can further dissect these interactions, providing their strength in kcal/mol and classifying their chemical nature as electrostatic or hydrophobic. nih.gov

Ligand-Target Binding Affinity Predictions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are instrumental in developing predictive models and understanding the key molecular features that govern their therapeutic effects.

Development of Predictive Models

The development of predictive QSAR models for this compound derivatives involves a systematic approach. Initially, a dataset of thiophene sulfonamide analogs with their corresponding measured biological activities (e.g., enzyme inhibition, antioxidant capacity) is compiled. nih.gov The three-dimensional structures of these molecules are generated and optimized to calculate a wide array of molecular descriptors.

Statistical methods, such as Multiple Linear Regression (MLR), are then utilized to construct the QSAR models. nih.govexcli.de These models take the form of an equation where the biological activity is a function of one or more molecular descriptors. The goal is to create a statistically robust model with high predictive power, which is validated using both internal and external sets of compounds. For instance, in studies of structurally related sulfonamides, such as 2-aminothiazole (B372263) sulfonamide derivatives, QSAR models have been successfully developed to predict their antioxidant activities. nih.govexcli.de These models can then be used to screen virtual libraries of novel this compound derivatives, prioritizing the synthesis and testing of compounds with the highest predicted activity.

Elucidation of Descriptors Influencing Activity

A crucial outcome of QSAR modeling is the identification of molecular descriptors that have a significant impact on the biological activity of the compounds. For thiophene sulfonamide derivatives, a range of descriptors has been found to be influential. nih.gov These descriptors can be broadly categorized into electronic, steric, and topological properties.

QSAR studies on related sulfonamide compounds have revealed that properties such as molecular mass, polarizability, electronegativity, and van der Waals volume are key determinants of their antioxidant activity. nih.gov For example, the presence of electron-withdrawing groups on the thiophene ring can be correlated with inhibitory potency. The sulfonamide group itself is a key pharmacophoric feature, capable of forming hydrogen bonds with amino acid residues in the active sites of target enzymes.

The following table outlines some of the key molecular descriptors that are often investigated in QSAR studies of sulfonamide derivatives and are likely to influence the activity of this compound.

| Descriptor Category | Specific Descriptor | Potential Influence on Activity |

| Constitutional | Molecular Weight | Can correlate with the overall size and bulk of the molecule. |

| Number of Rotatable Bonds | Relates to the conformational flexibility of the molecule. | |

| Topological | Topological Polar Surface Area (TPSA) | Influences membrane permeability and interaction with polar residues. |

| Electronic | Electronegativity | Affects the electronic character of the molecule and its interactions. nih.gov |

| Dipole Moment | Governs electrostatic interactions with the target protein. | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Describes the lipophilicity of the molecule, affecting its solubility and ability to cross biological membranes. |

| Polarizability | Relates to the ease with which the electron cloud can be distorted, influencing non-covalent interactions. nih.gov | |

| Steric | Van der Waals Volume | Pertains to the volume occupied by the molecule, which is critical for fitting into a binding site. nih.gov |

By understanding the role of these descriptors, medicinal chemists can rationally design novel this compound derivatives with enhanced biological activity. For instance, modifications to the substitution pattern on the thiophene ring or the sulfonamide group can be guided by the insights gained from QSAR models to optimize interactions with the biological target.

Mechanistic Insights into Biological Interactions of 4 Aminothiophene 2 Sulfonamide Derivatives

Enzyme and Receptor Binding Mechanisms

The biological activity of 4-aminothiophene-2-sulfonamide derivatives is rooted in their ability to bind to and modulate the function of specific enzymes and receptors. The thiophene (B33073) ring, sulfonamide group, and the amino group, along with various substituents, all contribute to the binding affinity and selectivity for different biological targets.

Carbonic Anhydrase Inhibition Mechanisms

Derivatives of this compound are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govmdpi.com The primary mechanism of inhibition involves the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme. nih.gov This interaction mimics the binding of the natural substrate, carbon dioxide, thereby competitively inhibiting the enzyme's activity.

The binding is further stabilized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues within the active site. For instance, X-ray crystallography studies of related thiophene-2-sulfonamide (B153586) derivatives have shown that the sulfonamide moiety binds to the zinc ion, while the thiophene ring and its substituents can form favorable hydrophobic interactions with residues like Phe131, Leu198, and Pro202 in human carbonic anhydrase II (hCA II). nih.govnih.gov The orientation of the substituent "tail" of the inhibitor within the active site can significantly influence its affinity and selectivity for different CA isoforms. nih.gov For example, derivatives with tails pointing towards the hydrophobic half of the active site can exhibit different inhibition profiles compared to those with tails oriented towards the hydrophilic half. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Thiophene-2-Sulfonamide Derivatives

| Compound Type | hCA I (KI) | hCA II (KI) | hCA IX (KI) | hCA XII (KI) |

| 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | 224-7544 nM | 2.2-7.7 nM | 5.4-811 nM | 3.4-239 nM |

| Sulfonamide-derived quinoxaline (B1680401) 1,4-dioxides | Generally highest activity | Generally highest activity | 42.2 nM (for compound 7g) | Lower activity |

Cyclin-Dependent Kinase Inhibition (e.g., CDK5/p25)

Certain this compound derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govnih.gov For example, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) was discovered as a moderately potent inhibitor of CDK5/p25. nih.govresearchgate.net

The mechanism of inhibition involves binding to the ATP-binding site of the kinase. X-ray crystallography has revealed an unusual binding mode for this class of inhibitors. Instead of directly interacting with the hinge region of the kinase, the inhibitor binds via a water molecule, forming a bridge. nih.govresearchgate.net Specifically, the thiazole (B1198619) portion of the molecule has been shown to make a water-mediated interaction with the carbonyl group of Asp86 in CDK5. researchgate.net Additionally, hydrophobic interactions with residues such as Lys33, Phe80, Ile10, and Val18 play a crucial role in the pharmacological inhibition of CDK5. researchgate.net The development of these inhibitors is of interest for conditions like Alzheimer's disease, where CDK5/p25 is hyperactivated. researchgate.net

Inhibition of Mycolic Acid Biosynthesis Enzymes (e.g., Pks13, Ag85s)

Derivatives of 2-aminothiophene, the core structure of this compound, have shown promise as inhibitors of enzymes involved in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. google.comnih.govresearchgate.net This pathway is essential for the formation of the mycobacterial cell wall. nih.gov

Key enzymes in this pathway that are targeted include polyketide synthase 13 (Pks13) and the antigen 85 (Ag85) complex. google.comnih.gov Pks13 is responsible for the final condensation step in the synthesis of mycolic acids. google.comnih.gov Some 2-aminothiophene derivatives have been shown to inhibit Pks13, leading to a strong inhibition of the biosynthesis of all forms of mycolic acids. google.comresearchgate.net The presumed site of action is either Pks13 itself or an earlier enzyme in the pathway. researchgate.net For instance, Thiophene-2 (TP2) is a specific inhibitor of Pks13 that prevents the loading of fatty acyl-AMP onto the enzyme. medchemexpress.com

The Ag85 complex (comprising Ag85A, Ag85B, and Ag85C) is a family of mycolyltransferases that transfer mycolic acids to arabinogalactan (B145846) and trehalose, forming key components of the cell wall. nih.govtandfonline.com Certain 2-aminothiophene derivatives have been designed as inhibitors of the Ag85 complex. google.comnih.gov

Urease, α-Glucosidase, and α-Amylase Inhibition

The structural versatility of thiophene sulfonamides extends their inhibitory activity to other enzymes like urease, α-glucosidase, and α-amylase. For example, benzothiazole-based sulfonamide scaffolds have been shown to be dual inhibitors of α-amylase and α-glucosidase. bohrium.com

Inhibition of α-glucosidase and α-amylase is a therapeutic strategy for managing diabetes, as it delays carbohydrate digestion and absorption. nih.gov Some novel sulfonamides with thiophene and thiazole moieties have demonstrated noteworthy inhibitory activity against both α-glucosidase and α-amylase, with some compounds showing higher potency than the standard drug, acarbose. researchgate.net Molecular docking studies suggest that these compounds can have favorable binding affinities within the active sites of these enzymes. researchgate.net

DNA Gyrase and DHFR Inhibition

The this compound scaffold has also been explored for its potential to inhibit bacterial enzymes essential for DNA replication and metabolism, such as DNA gyrase and dihydrofolate reductase (DHFR). tandfonline.comacs.org

DHFR is a crucial enzyme in the folate biosynthesis pathway, which is necessary for the production of nucleotides and certain amino acids. d-nb.info Inhibition of DHFR disrupts DNA synthesis and can lead to cell death. d-nb.info Thiophene sulfonamide derivatives have been designed as DHFR inhibitors. acs.orgutrgv.edu The antibacterial mechanism of sulfonamides, in general, involves acting as competitive inhibitors and structural analogues of p-aminobenzoic acid (PABA), a substrate for dihydropteroate (B1496061) synthase (DHPS), an enzyme upstream of DHFR in the folate pathway. nih.govresearchgate.net By incorporating the thiophene sulfonamide core into molecules designed to target DHFR, researchers aim to create potent antimicrobial agents. mdpi.com

Molecular Basis of Interaction with Biological Targets

The interaction of this compound derivatives with their biological targets is governed by a combination of factors at the molecular level. The sulfonamide group is a key pharmacophore, particularly for metalloenzymes like carbonic anhydrase, where it directly coordinates with the metal ion cofactor. nih.gov

The thiophene ring provides a rigid scaffold and can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues in the binding pocket. The amino group at the 4-position, along with other substituents on the thiophene ring, can form hydrogen bonds and other polar interactions, enhancing binding affinity and specificity.

Structure-activity relationship (SAR) studies are crucial in understanding these interactions. For instance, in the case of carbonic anhydrase inhibitors, modifications to the "tail" of the molecule can dramatically alter the inhibition constants for different isoforms. nih.gov Similarly, for CDK inhibitors, the introduction of specific substituents can improve enzyme potency and selectivity. nih.gov The ability to modify the substituents on the thiophene ring and the sulfonamide group allows for the fine-tuning of the molecule's properties to optimize its interaction with a specific biological target.

Table 2: Key Molecular Interactions of this compound Derivatives with Biological Targets

| Target Enzyme/Receptor | Key Interacting Moiety of Inhibitor | Type of Interaction | Interacting Residues (Examples) |

| Carbonic Anhydrase | Sulfonamide group, Thiophene ring | Zinc coordination, Hydrophobic interactions | Zinc ion, Phe131, Leu198, Pro202 |

| Cyclin-Dependent Kinase 5 (CDK5) | Thiazole portion, Hydrophobic groups | Water-mediated hydrogen bonding, Hydrophobic interactions | Asp86 (via water), Lys33, Phe80, Ile10, Val18 |

| Pks13 | Thiophene scaffold | Inhibition of substrate loading | - |

| α-Glucosidase / α-Amylase | Thiophene and sulfonamide moieties | Binding to active site | - |

| Dihydrofolate Reductase (DHFR) | Sulfonamide and thiophene core | Competitive inhibition | Binds to PABA pocket in DHPS |

Role as Competitive Inhibitors (e.g., folic acid synthesis pathway for sulfonamides)

The primary mechanism by which many this compound derivatives exert their biological effects is through competitive inhibition of key enzymes in metabolic pathways essential for the survival of pathogenic microorganisms. A classic and well-documented example of this is the inhibition of the folic acid synthesis pathway, a mechanism shared with traditional sulfonamide antibiotics. mdpi.comworldleadershipacademy.liveajrconline.org

Folic acid, in its reduced form as tetrahydrofolate, is a vital coenzyme in the synthesis of nucleic acids (both DNA and RNA) and certain amino acids. worldleadershipacademy.liveajrconline.org While mammals obtain folic acid from their diet, many bacteria must synthesize it de novo. This metabolic difference provides a selective target for antimicrobial agents. ajrconline.org

The key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS). excli.dewikipedia.org This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. excli.dewikipedia.org

Due to their structural similarity to PABA, sulfonamide-based compounds, including this compound derivatives, can act as competitive inhibitors of DHPS. mdpi.comajrconline.org They bind to the active site of the enzyme, preventing PABA from binding and thereby halting the synthesis of dihydropteroate. worldleadershipacademy.liveajrconline.org This ultimately leads to a deficiency in folic acid, which in turn inhibits bacterial growth and replication, resulting in a bacteriostatic effect. mdpi.comworldleadershipacademy.live

Research has demonstrated the antibacterial activity of various thiophene-containing sulfonamide derivatives against a range of Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net The effectiveness of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Inhibitory Activity of Selected Sulfonamide Analogues

| Compound | S. aureus ATCC 25923 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) | E. coli ATCC 35401 MIC (µg/mL) | B. subtilis ATCC 6633 MIC (µg/mL) |

|---|---|---|---|---|

| FQ5 | 32 | 16 | 16 | 16 |

Data from a study on the inhibitory potential of selected sulfonamide analogues. excli.de

Table 2: Antibacterial Activity of 5-bromo-N-alkylthiophene-2-sulfonamides against NDM-producing K. pneumoniae ST147

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| 3a | 3.125 | 6.25 |

| 3b | 0.39 | 0.78 |

| 4c | 1.56 | 3.125 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data from a study on 5-bromo-N-alkylthiophene-2-sulfonamides. dovepress.com

Structure Activity Relationship Sar Studies of 4 Aminothiophene 2 Sulfonamide Derivatives

Impact of Substituent Modifications on Molecular Interactions and Activity

The biological activity of 4-aminothiophene-2-sulfonamide derivatives can be significantly altered by the addition or modification of substituents on the thiophene (B33073) ring and the sulfonamide group. These changes affect how the molecule interacts with its biological target, influencing its efficacy.

Substitutions on the thiophene ring of this compound derivatives play a critical role in determining their biological efficacy. The nature and position of these substituents can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with target proteins.

For instance, in a series of 4-amino-5-substituted-thiophene derivatives, the type of substituent at the 5-position significantly influenced their cytotoxic activity against various cancer cell lines. tandfonline.com The introduction of an acetyl group at the 5-position resulted in a compound with reputable weak activity, while a carboethoxy group at the same position led to poor effectiveness. tandfonline.com Conversely, cyclization of the aminothiophene to form a thieno[3,2-d]pyrimidine (B1254671) ring system, particularly with an oxo group, resulted in excellent cytotoxic activities. tandfonline.com This highlights that fusing a pyrimidine (B1678525) ring to the thiophene core can be a successful strategy to enhance biological efficacy.

Furthermore, the presence of specific substituents on a fused ring system, such as a benzothiazole (B30560) attached to the thiophene, has been shown to influence selectivity and potency against enzymes like cyclin-dependent kinase 5 (cdk5). researchgate.net Halogen substitutions on the benzothiazole ring, for example, led to a decrease in selectivity against cdk2 but increased potency against cdk5. researchgate.net

The following table summarizes the impact of different substituents on the anticancer activity of some 4-aminothiophene derivatives:

| Compound | Substituent at C5 | Fused Ring System | IC50 (µM) against MCF-7 | Biological Activity |

| 3 | Acetyl | None | 29.51 ± 0.47 | Weak |

| 5 | Ethoxycarbonyl | None | 38.44 ± 0.19 | Poor |

| 7 | Cyano | None | 16.76 ± 0.36 | Reasonable |

| 4 | - | 4-methyl-thieno[3,2-d]pyrimidine | 14.53 ± 0.16 | Good |

| 6 | - | 4-oxo-thieno[3,2-d]pyrimidine | 11.17 ± 0.06 | Excellent |

| 8 | - | 4-imino-thieno[3,2-d]pyrimidine | 19.33 ± 0.18 | Moderate |

Data sourced from a study on the synthesis and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. tandfonline.com

These findings underscore the importance of the substitution pattern on the thiophene ring for modulating the biological activity of this class of compounds.

The functional groups attached to the this compound scaffold are critical determinants of its binding affinity to biological targets. The sulfonamide group itself is a key pharmacophore in many drugs, known for its ability to form important interactions with receptors. nih.govnih.gov

In the context of cyclin-dependent kinase 5 (cdk5) inhibition, the sulfonamide moiety of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) has been observed to form polar interactions, such as hydrogen bonds, with the carbonyl group of Asp86 in the enzyme's hinge region. researchgate.net This interaction is crucial for the inhibitory activity. Additionally, hydrophobic interactions between the inhibitor and amino acid residues like Lys33, Phe80, Ile10, and Val18 have been shown to be critical for the pharmacological inhibition of Cdk5. researchgate.net

The nature of the substituents on the thiophene ring and any fused ring systems can influence these interactions. For example, bulky aromatic rings can disrupt hydrogen bonding interactions with key residues of an enzyme, thereby abolishing or reducing activity. researchgate.net Conversely, the introduction of specific functional groups can enhance binding. For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the hydroxyl and methoxy (B1213986) groups on the benzyl (B1604629) ring were found to be important for potent inhibition of 12-lipoxygenase. nih.gov

The following table illustrates the types of interactions observed for a 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide inhibitor with Cdk5:

| Functional Group/Moiety | Interacting Residue(s) | Type of Interaction |

| Sulfonamide | Asp86 | Polar (Hydrogen Bond) |

| Thiophene & Benzothiazole | Lys33, Phe80, Ile10, Val18 | Hydrophobic |

Data based on X-ray crystallography and molecular docking studies of Cdk5 inhibitors. researchgate.net

These examples demonstrate that a combination of polar and hydrophobic interactions, dictated by the specific functional groups present, governs the target affinity of this compound derivatives.

Effects of Ring Substitutions on Biological Efficacy

Physicochemical Parameters Influencing Molecular Recognition

The ability of a this compound derivative to interact with its biological target is governed by its physicochemical properties, such as its acidity (pKa) and lipid solubility (lipophilicity). These parameters influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to engage in specific binding interactions.

The pKa of the sulfonamide group is a crucial factor. Sulfonamides are generally weak acids, and their degree of ionization at physiological pH can affect their ability to cross cell membranes and interact with target proteins. nih.govresearchgate.net For instance, the calculated pKa values for the –SO2NH2 moiety in a series of biologically active sulfonamides ranged from 7.3 to 9.7. researchgate.net This indicates that they are weak organic acids. The acidity can be influenced by substituents on the aromatic or heterocyclic ring.

Lipid solubility, often expressed as the partition coefficient (logP), is another key parameter. It determines how well a compound can pass through lipid bilayers, such as the cell membrane. For a series of antiglaucoma sulfonamides, the computed logP values varied, indicating that these compounds are slightly to moderately lipophilic. nih.gov There is often a correlation between lipophilicity and biological activity, with the most potent inhibitors in a series sometimes being the most lipophilic. nih.gov However, excessively high lipophilicity can lead to poor solubility and other undesirable properties. The computed solubilities of sulfonamides often correlate qualitatively with their lipophilicities, with solubility decreasing as logP increases. nih.gov

The "Rule of 5," a set of guidelines to evaluate the druglikeness of a molecule, incorporates some of these physicochemical parameters. Studies on various sulfonamides have shown that many of them adhere to these rules, suggesting they have favorable biopharmaceutical characteristics. nih.gov

The table below shows the calculated physicochemical properties for a set of biologically active sulfonamides, illustrating the range of these parameters.

| Compound Type | Calculated pKa | Calculated logP (IA LOGP) | Calculated logS (IA LOGS) |

| Antiglaucoma Sulfonamides | 5.9 - 12.6 | -0.47 to 2.61 | Varies (inversely with logP) |

| Cancerostatic Sulfonamides | Comparable to sulfanilamide | -0.07 to 1.68 | Varies (inversely with logP) |

Data from a theoretical study on the physicochemical properties of biologically active sulfonamides. nih.gov

These parameters are critical for the molecular recognition process, influencing the strength and specificity of the interaction between the this compound derivative and its biological target.

Analytical Methodologies for Detection and Quantification of 4 Aminothiophene 2 Sulfonamide

Chromatographic Techniques

Chromatography is the cornerstone for separating 4-Aminothiophene-2-sulfonamide from complex sample matrices. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UPLC), are the most commonly utilized techniques, offering robust and reliable separation. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) or Photodiode Array (PDA) detection is a widely used method for the quantitative analysis of sulfonamides. wu.ac.th This technique separates compounds based on their interaction with a stationary phase (column) and a mobile phase. wu.ac.th The detector then measures the absorbance of the analyte at specific wavelengths, allowing for quantification. shimadzu.com A PDA detector has the advantage of measuring an entire spectrum simultaneously, which can aid in peak purity assessment and compound identification. shimadzu.com

For the analysis of related compounds like 4-amino benzene (B151609) sulphonamide, a reliable and sensitive HPLC method has been developed. wu.ac.th The method utilizes a C8 column and a gradient elution program with a UV detector set at 265 nm. wu.ac.th The validation of such methods typically demonstrates good linearity, accuracy, and precision over a specified concentration range. wu.ac.th

| Parameter | Condition |

|---|---|

| Instrument | Waters Alliance HPLC with UV-Visible and PDA detector |

| Column | YMC-Triart C8 (250×4.6 mm, 5μm) |

| Mobile Phase | Gradient elution (specifics not detailed in source) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 5 µL |

| Detection Wavelength | 265 nm |

| Run Time | 40 min |

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically under 2 µm). This results in higher separation efficiency, improved resolution, and substantially faster analysis times compared to conventional HPLC. bingol.edu.trnih.gov UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS) for the analysis of sulfonamides, providing a powerful tool for detecting trace levels in complex matrices. nih.govrsc.org

The separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous solution (often containing an additive like formic acid) and an organic solvent such as acetonitrile (B52724). bingol.edu.trnih.govrsc.org The high resolution of UPLC is essential for separating target analytes from matrix interferences, which is a common challenge in food and environmental samples. bingol.edu.tr

| Parameter | Condition |

|---|---|

| Column | Hypersil Gold C18 (100 mm × 2.1 mm, 1.9 µm) bingol.edu.tr, Agilent ZORBAX Eclipse Plus C18 rsc.org |

| Mobile Phase A | 0.1% Formic acid in water, sometimes with ammonium (B1175870) formate (B1220265) bingol.edu.trnih.gov |

| Mobile Phase B | Acetonitrile bingol.edu.trnih.gov or Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min nih.gov |

| Elution Mode | Gradient bingol.edu.trnih.gov |

| Injection Volume | 3 µL nih.gov |

High-Performance Liquid Chromatography (HPLC) with UV-Vis/PDA Detection

Spectrometric Detection Methods (MS/MS, Quadrupole-High-Field Orbitrap High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful detection technique that provides high selectivity and sensitivity, making it ideal for the trace analysis and confirmation of this compound. nih.gov When coupled with liquid chromatography, it offers unequivocal identification of analytes.

Tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for quantifying sulfonamides. nih.govnih.gov It operates by selecting a specific precursor ion (typically the protonated molecule [M+H]+) of the target analyte, fragmenting it, and then detecting one or more specific product ions. nih.gov This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity by filtering out background noise, allowing for very low limits of detection (LOD) and quantification (LOQ). rsc.orgresearchgate.net Ionization is commonly achieved using an electrospray ionization (ESI) source in positive mode. nih.govnih.gov

For even greater confidence in identification, high-resolution mass spectrometry (HRMS) instruments, such as Quadrupole-Orbitrap systems, are employed. bingol.edu.trrsc.org These instruments measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the elemental composition of the analyte and its fragments. nih.govrsc.org This capability is crucial for distinguishing between compounds with the same nominal mass and for identifying unknown transformation products.

| Technique | Principle | Key Advantages | Common Application |

|---|---|---|---|

| Tandem MS (MS/MS) | Selects a precursor ion, fragments it, and detects specific product ions (MRM). rsc.orgresearchgate.net | High sensitivity and selectivity, excellent for quantification. nih.gov | Routine quantification of sulfonamides in complex matrices like food and environmental samples. nih.govrsc.org |

| Quadrupole-Orbitrap (HRMS) | Measures mass-to-charge ratio with high accuracy and resolution. bingol.edu.trrsc.org | Unambiguous compound identification through accurate mass measurement, confirmation of elemental composition. nih.govrsc.org | Screening for a wide range of residues, identification of unknown compounds, and confirmatory analysis. bingol.edu.tr |

Predicted mass spectrometric data for this compound indicates that its protonated molecule [M+H]+ would have an m/z of 178.99436. uni.lu

Sample Preparation and Enrichment Strategies (e.g., QuEChERS)

Effective sample preparation is a critical step to extract this compound from its matrix, remove interfering substances, and concentrate the analyte before instrumental analysis. nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular and effective sample preparation technique for sulfonamide analysis in a variety of matrices. bingol.edu.trnih.gov

The standard QuEChERS procedure involves two main steps:

Extraction: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile. nih.govmdpi.com Magnesium sulfate (B86663) (MgSO₄) and other salts (e.g., sodium acetate) are added to induce phase separation between the aqueous and organic layers and to improve analyte partitioning into the solvent. nih.govmdpi.com

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a mixture of sorbents for cleanup. nih.gov Anhydrous MgSO₄ is used to remove residual water, while Primary Secondary Amine (PSA) is used to remove sugars and fatty acids, and C18 is used to remove nonpolar interferences like fats. nih.govlcms.cz After vortexing and centrifugation, the final extract is ready for LC-MS/MS analysis. nih.gov

The QuEChERS method is often modified depending on the specific matrix to optimize the recovery of the target analytes. bingol.edu.trnih.govnih.gov For instance, different sorbent combinations may be used to effectively clean up complex samples like animal tissues or highly pigmented materials. nih.govresearchgate.net This method has been shown to provide high recovery rates (often in the range of 70-110%) and good precision for a wide range of sulfonamides. bingol.edu.trnih.govrsc.org

| Step | Procedure | Reagents/Sorbents |

|---|---|---|

| Extraction | Homogenized sample is mixed with extraction solvent and salts, then centrifuged. | Acetonitrile, Magnesium Sulfate (MgSO₄), Sodium Acetate (CH₃COONa) or other buffer salts. nih.govmdpi.com |

| Cleanup (d-SPE) | Supernatant is mixed with sorbents, vortexed, and centrifuged. | Primary Secondary Amine (PSA), C18, Magnesium Sulfate (MgSO₄). nih.govlcms.cz |

| Final Extract | The cleaned supernatant is collected, sometimes evaporated and reconstituted in mobile phase, then filtered before injection. | - |

Strategic Applications in Medicinal Chemistry Research

Scaffold Versatility in Chemical Biology and Drug Design

The thiophene (B33073) ring is a privileged scaffold in medicinal chemistry, and when combined with a sulfonamide group, it gives rise to a molecule with significant therapeutic potential. globalresearchonline.netresearchgate.netnih.gov The 4-aminothiophene-2-sulfonamide core is a versatile building block for creating a diverse range of derivatives with various biological activities, including antibacterial, anticancer, and anti-inflammatory properties. globalresearchonline.nettandfonline.comderpharmachemica.com The presence of both an amino and a sulfonamide group on the thiophene ring allows for multiple points of modification, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity. tandfonline.comderpharmachemica.com

The sulfonamide group is a well-known pharmacophore that can mimic the transition state of various enzymatic reactions, leading to potent enzyme inhibition. researchgate.netvulcanchem.com This functional group contributes to the molecule's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. princeton.edu The thiophene ring, being an aromatic heterocycle, can engage in π-π stacking interactions with aromatic residues in protein binding sites. vulcanchem.com The combination of these features makes this compound a valuable scaffold for the design of new therapeutic agents.

Table 1: Examples of Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity | Reference |

| Substituted Thiophene-Sulfonamides | Antibacterial | globalresearchonline.net |

| Thieno[3,2-d]pyrimidines | Anticancer, Antibacterial | tandfonline.comsemanticscholar.org |

| α-Aminophosphonates | Antimicrobial | derpharmachemica.com |

| Dianilinopyrimidines | EGFR Inhibitors (Anticancer) | bohrium.com |

| Thieno[2,3-d] globalresearchonline.nettandfonline.comvulcanchem.comtriazines | EGFR/HER2 Inhibitors (Anticancer) | mdpi.com |

Role as Synthetic Intermediates for Advanced Molecular Architectures

The reactivity of the this compound core makes it a valuable synthetic intermediate for the construction of more complex molecular architectures. tandfonline.combeilstein-journals.org The amino group can be readily acylated, alkylated, or used in cyclization reactions to build fused heterocyclic systems. For instance, reaction with various reagents can lead to the formation of thieno[3,2-d]pyrimidines, which have shown promising anticancer and antibacterial activities. tandfonline.comsemanticscholar.org

The Gewald reaction is a common method for the synthesis of 2-aminothiophenes, which can then be sulfonated to produce the desired scaffold. globalresearchonline.net Alternatively, the sulfonamide group can be introduced by reacting the corresponding aminothiophene with a sulfonyl chloride. globalresearchonline.netbeilstein-journals.org This modularity in synthesis allows for the creation of large libraries of compounds for high-throughput screening and lead optimization.

The versatility of this scaffold is further demonstrated by its use in the synthesis of α-aminophosphonates, which are known for their antimicrobial properties. derpharmachemica.com By reacting the aminothiophene with aldehydes and phosphites in a Kabachnik-Fields reaction, novel compounds with potential therapeutic applications can be generated. derpharmachemica.com

Design Principles for Target-Specific Chemical Probes

A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. nih.govicr.ac.uk The design of effective chemical probes requires careful consideration of several factors, including potency, selectivity, and cell permeability. The this compound scaffold provides a good starting point for the design of such probes due to its inherent drug-like properties and the ability to be readily modified. researchgate.net

The key principles for designing target-specific chemical probes based on this scaffold include:

Target Identification: The first step is to identify a biological target of interest that is implicated in a disease process.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the this compound core and evaluating the activity of the resulting compounds, a clear understanding of the SAR can be established. This information is crucial for designing more potent and selective inhibitors.

Computational Modeling: Molecular docking and other computational methods can be used to predict the binding mode of the compounds to the target protein. tandfonline.combohrium.com This can help in the rational design of new derivatives with improved binding affinity and selectivity.

Introduction of a Linker: For certain applications, such as affinity chromatography or fluorescence imaging, a linker can be attached to the scaffold to allow for conjugation to a solid support or a fluorescent tag. The amino group on the thiophene ring is a convenient handle for such modifications.

By applying these principles, researchers can develop highly specific chemical probes based on the this compound scaffold to investigate the role of various biological targets in health and disease.

Future Research Directions for 4 Aminothiophene 2 Sulfonamide

Advanced Synthetic Innovations and Methodological Development

The development of novel and efficient synthetic routes for 4-aminothiophene-2-sulfonamide and its analogs is a cornerstone of future research. While classical methods like the Gewald reaction have been instrumental, the focus is shifting towards more sustainable and versatile strategies. mdpi.com

Future synthetic endeavors will likely concentrate on:

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts, such as silica-supported ZnCl2, is being explored to create more sustainable synthetic pathways. derpharmachemica.com Microwave-assisted synthesis and one-pot multicomponent reactions are also gaining traction as they offer reduced reaction times and increased yields. researchgate.net

Novel Cyclization Strategies: Researchers are investigating new ways to construct the thiophene (B33073) ring, a key component of these molecules. tandfonline.comsemanticscholar.org This includes the use of versatile precursors and exploring different cyclizing agents to introduce a variety of substituents onto the thiophene core. tandfonline.comsemanticscholar.org

Post-Synthetic Modification: The development of methods for the late-stage functionalization of the this compound scaffold will allow for the rapid generation of diverse compound libraries. This will enable a more thorough exploration of the structure-activity relationships.

A recent study detailed the synthesis of novel 4-aminothiophene derivatives through the cyclization of N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)-acrylamide with various α-halogenated reagents. tandfonline.com These derivatives were then converted to their corresponding thieno[3,2-d]pyrimidine (B1254671) compounds. tandfonline.com Another approach involved a one-pot, three-component reaction catalyzed by silica-supported ZnCl2 under solvent-free conditions to produce new α-aminophosphonates of multisubstituted 2-aminothiophene. derpharmachemica.com

Deeper Mechanistic Elucidations of Molecular Interactions

Understanding how this compound derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Future research will employ a combination of experimental and computational techniques to unravel these intricate mechanisms.

Key areas of focus include:

Binding Affinity and Mode of Action: Investigating the binding affinity of these compounds to specific enzymes or receptors will be a priority. smolecule.com Molecular docking and molecular dynamics simulations will be instrumental in visualizing the binding poses and identifying key interactions, such as hydrogen bonds and van der Waals forces, that contribute to the stability of the ligand-protein complex. tandfonline.commdpi.com

Enzyme Inhibition Kinetics: For derivatives showing enzymatic inhibition, detailed kinetic studies will be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is vital for optimizing the inhibitory potency of these compounds.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to study the electronic properties of these molecules, such as the HOMO-LUMO energy gap, which can provide insights into their reactivity and stability. nih.gov These computational studies, in conjunction with experimental data, will provide a comprehensive understanding of the structure-activity relationship.